molecular formula C8H9FO2 B2428009 1-(2-Hydroxy-5-fluorophenyl)ethanol CAS No. 850793-83-8

1-(2-Hydroxy-5-fluorophenyl)ethanol

Cat. No.: B2428009
CAS No.: 850793-83-8
M. Wt: 156.156
InChI Key: GVMSCKDTKBWDIF-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-fluorophenyl)ethanol is an organic compound with the molecular formula C8H9FO2 It is characterized by the presence of a hydroxyl group and a fluorine atom attached to a phenyl ring, along with an ethanol moiety

Properties

IUPAC Name

4-fluoro-2-(1-hydroxyethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMSCKDTKBWDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Hydroxy-5-fluorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-5-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2-Hydroxy-5-fluorophenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced further to form 1-(2-Hydroxy-5-fluorophenyl)ethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: 1-(2-Hydroxy-5-fluorophenyl)ethanone.

    Reduction: 1-(2-Hydroxy-5-fluorophenyl)ethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-5-fluorophenyl)ethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism by which 1-(2-Hydroxy-5-fluorophenyl)ethanol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Hydroxy-5-fluorophenyl)ethanol can be compared with other similar compounds such as:

    1-(2-Hydroxyphenyl)ethanol: Lacks the fluorine atom, which may result in different binding affinities and biological activities.

    1-(2-Hydroxy-4-fluorophenyl)ethanol: The position of the fluorine atom is different, potentially altering its chemical reactivity and biological effects.

    1-(2-Hydroxy-5-chlorophenyl)ethanol: The chlorine atom may impart different electronic properties compared to fluorine, affecting its interactions with molecular targets.

The uniqueness of this compound lies in the specific positioning of the hydroxyl and fluorine groups, which can influence its chemical behavior and biological activity in distinct ways.

Biological Activity

1-(2-Hydroxy-5-fluorophenyl)ethanol, also known as 2-hydroxy-5-fluorophenylethanol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

  • Molecular Formula : C8_8H9_9FO2_2
  • Molecular Weight : 156.16 g/mol
  • Structure : The compound features a hydroxyl group and a fluorine atom attached to a phenyl ring, which may influence its biological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of several phenolic compounds, this compound was tested against human cancer cell lines such as Panc-1 (pancreatic cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer).

Cell Line IC50_{50} (μM) Mechanism
Panc-120.3Induction of apoptosis
MDA-MB-23128.2Cell cycle arrest
PC322.5Apoptosis via caspase activation

The IC50_{50} values indicate the concentration required to inhibit cell viability by 50%. Notably, the compound demonstrated stronger activity than standard chemotherapeutics like etoposide in some cases .

Apoptosis Induction

Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in Panc-1 cells. The percentage of apoptotic cells rose from 8.24% in untreated controls to 11.01% in treated cells after exposure to the compound at its IC50_{50} concentration for 48 hours .

Cell Cycle Arrest

Cell cycle analysis showed that exposure to the compound resulted in a significant increase in the sub-G1 phase population, indicating enhanced apoptosis and cell cycle arrest:

Treatment Sub-G1 Phase (%)
Control1.82
Treated5.47

This suggests that this compound effectively disrupts the cell cycle, contributing to its anticancer properties .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties against various pathogens. Preliminary results suggest promising activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.91 μg/mL
Escherichia coli15.62 μg/mL
Pseudomonas aeruginosa31.25 μg/mL

These results indicate that this compound possesses significant antibacterial activity, particularly against multidrug-resistant strains .

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